[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
Overview
Description
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring
Scientific Research Applications
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme activity or protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide group, which is a common motif in many drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine typically involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 1-ethyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound may also interact with molecular targets such as proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine: shares similarities with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole.
Sulfanilamide: A simpler sulfonamide with a broad range of antibacterial activity.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a sulfonamide and a hydroxyethyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4,5-dimethyl-2-propoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-5-7-20-14-8-11(3)12(4)9-15(14)21(18,19)16-13(6-2)10-17/h8-9,13,16-17H,5-7,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOMKWCGDDLCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC(CC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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